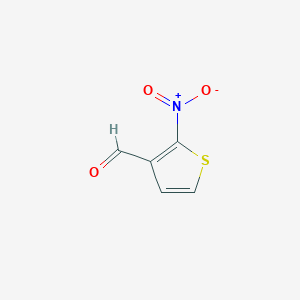

2-Nitrothiophene-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-nitrothiophene-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NO3S/c7-3-4-1-2-10-5(4)6(8)9/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPEZITSKOFYWSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001298777 | |

| Record name | 2-Nitro-3-thiophenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001298777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41057-04-9 | |

| Record name | 2-Nitro-3-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41057-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitro-3-thiophenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001298777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Nitrothiophene-3-carbaldehyde: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core chemical properties of 2-Nitrothiophene-3-carbaldehyde. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on presenting quantitative data, experimental methodologies, and logical relationships in a clear and accessible format.

Core Chemical Properties

This compound is a heterocyclic compound featuring a thiophene ring substituted with a nitro group at the 2-position and a carbaldehyde (formyl) group at the 3-position.[1] Its chemical structure and key physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₃NO₃S | [1][2] |

| Molecular Weight | 157.15 g/mol | [1][2] |

| CAS Number | 41057-04-9 | [1] |

| Appearance | Yellow Solid | [3] |

| Melting Point | Not available | [2] |

| Boiling Point | Not available | [2] |

| Solubility | Insoluble in water.[4] Soluble in acetone.[3] | [3][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the key spectral data.

Infrared (IR) Spectroscopy

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Source |

| Aldehyde C=O Stretch | ~1700 | [1] |

| Nitro NO₂ Asymmetric Stretch | ~1530 | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR

| Proton | Approximate Chemical Shift (δ ppm) | Source |

| Aldehyde (-CHO) | 9.8 – 10.0 | [1] |

| Thiophene Ring Protons | 7.5 and 8.5 | [1] |

¹³C NMR

| Carbon | Approximate Chemical Shift (δ ppm) | Source |

| Aldehyde (C=O) | ~185 | [1] |

Mass Spectrometry

| Ion | m/z | Source |

| [M]⁺ | 171 | [1] |

Chemical Reactivity and Synthesis

The presence of both a nitro and a carbaldehyde group on the thiophene ring imparts a unique reactivity profile to this compound.

Reactivity

The nitro group is a strong electron-withdrawing group, which deactivates the thiophene ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.[1] This electronic effect also increases the electrophilicity of the carbonyl carbon in the aldehyde group, making it more susceptible to nucleophilic attack.[1]

Key reactions include:

-

Oxidation of the Aldehyde: The carbaldehyde group can be readily oxidized to a carboxylic acid.[1]

-

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, yielding 2-aminothiophene-3-carbaldehyde, a valuable synthetic intermediate.[1]

-

Synthesis of Fused Ring Systems: It serves as a precursor for the synthesis of thieno[3,2-b]thiophene derivatives.[1]

Caption: Key chemical transformations of this compound.

Synthesis

The synthesis of this compound can be approached through two primary routes, which are sequential functionalizations of a thiophene starting material.[1]

-

Nitration followed by Formylation: This involves the initial nitration of thiophene to produce 2-nitrothiophene, which is then subjected to a Vilsmeier-Haack reaction to introduce the aldehyde group at the 3-position.[1] The nitro group at the 2-position directs the incoming formyl group to the adjacent 3-position.[1]

-

Formylation followed by Nitration: This pathway begins with the formylation of thiophene to yield thiophene-3-carbaldehyde. Subsequent nitration introduces the nitro group at the 2-position.[1]

References

- 1. This compound | 41057-04-9 | Benchchem [benchchem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 2-Nitrothiophene-4-carboxaldehyde | C5H3NO3S | CID 144730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cytotoxic evaluation of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone in peripheral blood lymphocytes of patients with refractory solid tumors using electron paramagnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Nitrothiophene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 2-Nitrothiophene-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. It details the compound's chemical identity, physicochemical properties, synthetic pathways, and key chemical transformations, offering valuable information for its application in research and drug development.

Compound Identification and Structure

This compound is characterized by a five-membered thiophene ring substituted with a nitro group (NO₂) at the second position and a carbaldehyde (CHO) group at the third position.[1] This specific arrangement of functional groups imparts unique reactivity to the molecule, making it a valuable intermediate in the synthesis of more complex structures.[1] The strong electron-withdrawing nature of the nitro group significantly influences the chemical reactivity of both the thiophene ring and the aldehyde function.[1]

-

CAS Number: 41057-04-9[1]

-

Molecular Formula: C₅H₃NO₃S[1]

-

Molecular Weight: 157.15 g/mol [1]

-

InChI Key: HPEZITSKOFYWSJ-UHFFFAOYSA-N[1]

Caption: Structure of this compound.

Physicochemical and Spectroscopic Data

The following tables summarize key physicochemical and spectroscopic data for this compound, essential for its characterization and handling in a laboratory setting.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₅H₃NO₃S |

| Molecular Weight | 157.15 g/mol [1] |

| CAS Number | 41057-04-9[1] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Spectral Markers |

|---|---|

| FT-IR | Aldehyde C=O stretch (~1700 cm⁻¹), Nitro (NO₂) asymmetric stretch (~1530 cm⁻¹) |

| ¹H NMR | Aldehyde proton (~9.8–10.0 ppm), Thiophene ring protons (δ 7.5–8.5 ppm) |

| ¹³C NMR | Aldehyde carbon (~185 ppm), Nitro-substituted carbons |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 157 |

Experimental Protocols: Synthesis and Reactions

The synthesis and subsequent chemical transformations of this compound are fundamental to its utility as a chemical intermediate.

Two primary routes are established for the synthesis of this compound, relying on the stepwise functionalization of the thiophene core. The choice of pathway depends on the desired selectivity and available starting materials.

Caption: Primary synthetic pathways for this compound.

Experimental Protocol: Nitration of Thiophene-3-carbaldehyde [1] This common synthetic route involves the direct nitration of a thiophene-3-carbaldehyde derivative.

-

Reagents: Thiophene-3-carbaldehyde, a mixture of nitric acid and sulfuric acid.

-

Procedure: The nitrating mixture (nitric acid and sulfuric acid) is prepared and cooled.

-

Thiophene-3-carbaldehyde is slowly added to the cooled nitrating mixture while maintaining a low temperature, typically between 0–5°C, to control the exothermic reaction and prevent side product formation.

-

After the addition is complete, the reaction mixture is stirred for a specified period to ensure complete conversion.

-

The reaction is then quenched by pouring it onto ice, leading to the precipitation of the crude product.

-

The solid product is collected by filtration, washed with water to remove residual acid, and purified, typically by recrystallization.

The functional groups of this compound provide versatile handles for further chemical modifications, enabling the synthesis of a diverse range of derivatives.

Caption: Key chemical reactions of this compound.

Experimental Protocol: Oxidation to 2-Nitrothiophene-3-carboxylic acid The aldehyde group can be readily oxidized to a carboxylic acid, creating a valuable intermediate for further synthesis.

-

Reagents: this compound, Bromine, Sodium Acetate, Acetic Acid.

-

Procedure: this compound is dissolved in acetic acid.

-

Sodium acetate is added to the solution.

-

Bromine is added portion-wise to the mixture, and the reaction is allowed to proceed, often with gentle heating.

-

Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

-

The resulting 2-Nitrothiophene-3-carboxylic acid is collected by filtration and purified.

Experimental Protocol: Reduction to 2-Aminothiophene-3-carbaldehyde The reduction of the nitro group to an amine is a crucial transformation for synthesizing various biologically active compounds.

-

Reagents: this compound, a suitable reducing agent (e.g., tin(II) chloride, iron in acetic acid, or catalytic hydrogenation).

-

Procedure (using SnCl₂): this compound is dissolved in a suitable solvent like ethanol or ethyl acetate.

-

An acidic solution of tin(II) chloride (SnCl₂) is added to the mixture.

-

The reaction is typically stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

The reaction mixture is then made basic to precipitate tin salts, and the product is extracted with an organic solvent.

-

The organic extracts are combined, dried, and the solvent is evaporated to yield 2-Aminothiophene-3-carbaldehyde.

Applications in Drug Development and Research

Thiophene and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their frequent appearance in approved drugs and their wide array of biological activities.[1] Nitrothiophene derivatives, in particular, have been investigated for their potential antimicrobial properties.[1] The biological activity is often attributed to the bioreduction of the nitro group within cellular systems, which forms reactive species capable of interacting with vital cellular components.[1] The versatile chemistry of this compound makes it a key starting material for generating libraries of novel thiophene-based compounds for screening against various biological targets, including those relevant to antimicrobial, anti-inflammatory, and anticancer research.[1]

References

An In-Depth Technical Guide to the Synthesis of 2-Nitrothiophene-3-carbaldehyde from Thiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-nitrothiophene-3-carbaldehyde, a valuable heterocyclic building block, starting from thiophene. The document details the primary synthetic routes, presents experimental protocols for key reactions, and includes quantitative data and visual diagrams to facilitate understanding and replication.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds and functional materials. Its bifunctional nature, possessing both a nitro and a formyl group on the thiophene scaffold, allows for diverse chemical modifications. This guide focuses on the practical synthesis of this target molecule from the readily available starting material, thiophene.

Primary Synthetic Strategies

The synthesis of this compound from thiophene is a multi-step process. Two principal synthetic routes are considered:

-

Route A: Nitration followed by Formylation. This is the more plausible and strategically sound approach. It involves the initial nitration of thiophene to yield 2-nitrothiophene, followed by the introduction of a formyl group at the 3-position.

-

Route B: Formylation followed by Nitration. This alternative route begins with the formylation of thiophene to produce thiophene-3-carbaldehyde, which is then nitrated. However, this route is challenging due to the regioselectivity of the nitration step. The electron-withdrawing nature of the formyl group at the 3-position deactivates the thiophene ring, making the desired nitration at the 2-position difficult to achieve.[1]

This guide will primarily focus on the more promising Route A .

Reaction Pathways and Mechanisms

The overall synthetic transformation from thiophene to this compound via Route A is depicted below.

Figure 1: Overall synthetic pathway from Thiophene to this compound.

Step 1: Nitration of Thiophene

The first step involves the electrophilic nitration of the thiophene ring. Due to the high reactivity of thiophene towards electrophiles, mild nitrating conditions are necessary to avoid polymerization and control the regioselectivity.[1] The reaction with a mixture of fuming nitric acid and acetic anhydride is a standard and effective method for this transformation, yielding predominantly the 2-nitro isomer.[2][3][4]

Experimental Protocol: Synthesis of 2-Nitrothiophene [5]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass |

| Thiophene | 84.14 | 1.0 | 84 g |

| Fuming Nitric Acid (sp. gr. 1.51) | 63.01 | 1.2 | 80 g |

| Acetic Anhydride | 102.09 | - | 340 mL |

| Glacial Acetic Acid | 60.05 | - | 600 mL |

Procedure:

-

A solution of thiophene (1.0 mol) in acetic anhydride (340 mL) is prepared.

-

A separate solution of fuming nitric acid (1.2 mol) in glacial acetic acid (600 mL) is prepared.

-

Both solutions are divided into two equal parts.

-

Half of the nitric acid solution is placed in a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, and cooled to 10°C.

-

Half of the thiophene solution is added dropwise with stirring, maintaining the temperature below room temperature.

-

The reaction mixture is then cooled again to 10°C, and the remaining nitric acid solution is added.

-

The rest of the thiophene solution is added gradually. The reaction mixture should maintain a light brown color.

-

The mixture is stirred at room temperature for two hours.

-

Crushed ice is added to the flask with vigorous shaking to precipitate the product.

-

The pale yellow crystals of 2-nitrothiophene are collected by filtration, washed with ice water, and dried.

Quantitative Data:

| Product | Yield (%) | Melting Point (°C) |

| 2-Nitrothiophene | 70-85 | 44-45 |

Logical Workflow for Nitration of Thiophene

Figure 2: Experimental workflow for the nitration of thiophene.

Step 2: Formylation of 2-Nitrothiophene

The second step is the formylation of 2-nitrothiophene to introduce the aldehyde group at the 3-position. The Vilsmeier-Haack reaction is a suitable method for this transformation.[6][7][8] The electron-withdrawing nitro group at the 2-position deactivates the thiophene ring towards electrophilic substitution but directs incoming electrophiles to the 3- and 5-positions.

General Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

| Reagent | Purpose |

| 2-Nitrothiophene | Substrate |

| Phosphorus oxychloride (POCl₃) | Vilsmeier reagent formation |

| N,N-Dimethylformamide (DMF) | Vilsmeier reagent formation & solvent |

| 1,2-Dichloroethane | Solvent (optional) |

| Sodium acetate solution | Work-up |

| Diethyl ether or Dichloromethane | Extraction solvent |

Procedure:

-

The Vilsmeier reagent is prepared in situ by the dropwise addition of phosphorus oxychloride to N,N-dimethylformamide at a low temperature (typically 0°C).

-

A solution of 2-nitrothiophene in a suitable solvent (e.g., 1,2-dichloroethane or DMF) is then added to the freshly prepared Vilsmeier reagent.

-

The reaction mixture is stirred at a temperature ranging from ambient to elevated temperatures, depending on the reactivity of the substrate.

-

After the reaction is complete, the mixture is quenched by the addition of an aqueous solution of a base, such as sodium acetate or sodium hydroxide.

-

The product is then extracted with an organic solvent, washed, dried, and purified by chromatography or crystallization.

Quantitative Data:

Quantitative data for the formylation of 2-nitrothiophene is not available in the searched literature. The yield is expected to be moderate due to the deactivating effect of the nitro group.

Vilsmeier-Haack Reaction Mechanism

References

- 1. Benzo[b]thiophen derivatives. Part XI. Nitration of 3-acetyl- and 3-formyl-benzo[b]thiophens - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. organic chemistry - Regioselectivity in Friedel–Crafts acylation of thiophene - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 7. researchgate.net [researchgate.net]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

Spectroscopic and Synthetic Profile of 2-Nitrothiophene-3-carbaldehyde: A Technical Guide

For researchers, scientists, and professionals in drug development, this document provides a concise yet comprehensive overview of the spectroscopic data and synthetic protocols for the versatile heterocyclic building block, 2-Nitrothiophene-3-carbaldehyde. This guide presents key analytical data in a structured format and outlines the experimental procedures for its synthesis and characterization, facilitating its application in medicinal chemistry and materials science.

Spectroscopic Data Summary

The structural elucidation of this compound is confirmed through a combination of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The key data points are summarized in the tables below for ease of reference and comparison.

Table 1: NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ) ppm | Description |

| ¹H NMR | ~9.8–10.0 | Singlet, Aldehyde proton (-CHO) |

| ~7.5–8.5 | Multiplet, Thiophene ring protons | |

| ¹³C NMR | ~185 | Aldehyde carbonyl carbon |

Note: Predicted values based on typical ranges for similar structures. Experimental data from primary literature should be consulted for precise values.

Table 2: IR and Mass Spectrometry Data

| Technique | Key Spectral Markers |

| FT-IR | ~1700 cm⁻¹ (Aldehyde C=O stretch) |

| ~1530 cm⁻¹ (Asymmetric NO₂ stretch) | |

| Mass Spec. | m/z 171 (Molecular ion peak [M⁺]) |

Experimental Protocols

The following sections detail the synthetic and analytical procedures for this compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the nitration of 3-thiophenecarbaldehyde.

Materials:

-

3-Thiophenecarbaldehyde

-

Fuming Nitric Acid

-

Acetic Anhydride

-

Glacial Acetic Acid

-

Ice

-

Petroleum Ether

Procedure:

-

A solution of 3-thiophenecarbaldehyde in acetic anhydride is prepared.

-

A solution of fuming nitric acid in glacial acetic acid is prepared separately and cooled.

-

The nitric acid solution is added dropwise to the thiophene derivative solution while maintaining a low temperature (typically below 0°C) with an ice-salt bath.

-

After the addition is complete, the reaction mixture is stirred for a specified time at low temperature.

-

The mixture is then poured onto crushed ice, leading to the precipitation of the crude product.

-

The crude this compound is collected by filtration, washed with cold water, and dried.

-

Purification is achieved by recrystallization from a suitable solvent, such as petroleum ether.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Data Acquisition: Standard pulse programs are used to acquire the spectra. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

-

Instrumentation: The spectrum is recorded using an FT-IR spectrometer.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in reciprocal centimeters (cm⁻¹).

Mass Spectrometry (MS):

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Electron ionization (EI) is a common method for this type of molecule.

-

Data Acquisition: The mass spectrometer is scanned over a suitable mass-to-charge (m/z) range to detect the molecular ion and characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: Workflow of Synthesis and Spectroscopic Characterization.

Solubility Profile of 2-Nitrothiophene-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Nitrothiophene-3-carbaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and materials science. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide integrates information on structurally similar compounds, general principles of solubility for aromatic aldehydes, and standardized experimental protocols for solubility determination.

Physicochemical Properties

This compound is a solid at room temperature with a molecular weight of 157.15 g/mol .[1] The presence of a nitro group, a strong electron-withdrawing group, and a carbaldehyde group on the thiophene ring significantly influences its polarity and, consequently, its solubility in various solvents.[1] The molecule's polarity suggests it would exhibit some solubility in polar organic solvents.

Solubility in Common Solvents

Table 1: Estimated Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Expected Solubility | Rationale |

| Polar Protic | Water | Very Low / Insoluble | The hydrophobic thiophene ring and the nitro group likely dominate over the polar aldehyde group, limiting hydrogen bonding with water. |

| Methanol, Ethanol | Soluble | The alcohol's ability to engage in hydrogen bonding and dipole-dipole interactions with the aldehyde and nitro groups should facilitate dissolution. | |

| Polar Aprotic | Acetone | Soluble | The polarity of acetone should allow for effective solvation of the polar functional groups of the molecule. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Acetonitrile | Moderately Soluble | While polar, acetonitrile is a weaker solvent for polar compounds compared to DMSO and alcohols. | |

| Non-Polar | Hexane, Toluene | Sparingly Soluble / Insoluble | The overall polarity of the molecule is likely too high for significant interaction with non-polar solvents. |

Note: This table is an estimation based on the properties of similar compounds and general chemical principles. Experimental verification is required for precise quantitative data.

Experimental Protocol for Solubility Determination: Equilibrium Shake-Flask Method

The following is a detailed, generalized protocol for determining the equilibrium solubility of this compound in a given solvent. This method is a standard and widely accepted technique.[5][6]

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, acetone)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of glass vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Add a known volume of the selected solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to shake for a sufficient period (typically 24-72 hours) to reach equilibrium. Visual inspection should confirm the presence of undissolved solid.

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for a short period to let the solid settle. For finer particles, centrifugation at a specific speed and time can be used to separate the solid from the supernatant.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any remaining solid particles, filter the aliquot through a syringe filter into a clean vial.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound. A pre-established calibration curve is necessary for accurate quantification.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in units such as mg/mL, g/L, or mol/L.

Potential Biological Significance and Signaling Pathways

While specific signaling pathways involving this compound have not been detailed in the available literature, nitroaromatic compounds, including nitrothiophenes, are known to possess a range of biological activities.[7][8] These activities often stem from the bioreduction of the nitro group within cells, which can lead to the formation of reactive intermediates.

Derivatives of nitrothiophene have been investigated for their antimicrobial and anticancer properties.[7][9][10] The proposed mechanism of action for some nitrothiophenes involves interaction with intracellular thiols, such as glutathione, or the formation of Meisenheimer complexes with biological nucleophiles.[7] Such interactions can disrupt cellular redox balance, inhibit enzyme function, and induce oxidative stress, ultimately leading to cell death.

The biological activity of nitro compounds can be linked to several key signaling pathways:

-

Oxidative Stress Pathways: The generation of reactive nitrogen and oxygen species during nitro group reduction can activate stress-response pathways, such as the Nrf2 pathway, and can lead to apoptosis.

-

Enzyme Inhibition: The electrophilic nature of the nitro group and its metabolites can lead to the inhibition of enzymes with nucleophilic residues in their active sites, such as kinases or phosphatases, which are crucial components of many signaling cascades.[8]

-

DNA Damage Response: Some nitroaromatic compounds have been shown to cause DNA damage, which would activate DNA damage response pathways, potentially leading to cell cycle arrest and apoptosis.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound for researchers and professionals in drug development. While specific quantitative data remains to be experimentally determined, the provided qualitative assessment, a detailed experimental protocol, and an overview of potential biological activities offer a solid starting point for further investigation and application of this compound. The generation of precise solubility data is a critical next step for its successful utilization in formulation and biological studies.

References

- 1. This compound | 41057-04-9 | Benchchem [benchchem.com]

- 2. Buy 5-Nitrothiophene-2-Carboxaldehyde (EVT-317733) | 4521-33-9 [evitachem.com]

- 3. guidechem.com [guidechem.com]

- 4. 2-Nitrothiophene | 609-40-5 | Benchchem [benchchem.com]

- 5. Solubility Measurements | USP-NF [uspnf.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. researchgate.net [researchgate.net]

- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

The Nitro Group: A Linchpin in the Reactivity of 2-Nitrothiophene-3-carbaldehyde

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Nitrothiophene-3-carbaldehyde, a key heterocyclic building block, possesses a unique reactivity profile primarily governed by the strong electron-withdrawing nature of the nitro group at the C2 position. This guide delves into the pivotal role of the nitro group in dictating the chemical behavior of the thiophene ring and the adjacent carbaldehyde functionality. We will explore its influence on electrophilic and nucleophilic substitution reactions, detail key transformations into valuable scaffolds for drug discovery, and provide insights into its synthesis and biological significance.

The Dual Influence of the Nitro Group: Deactivation and Activation

The nitro group (NO₂) profoundly alters the electron density of the thiophene ring. Through a combination of strong -I (inductive) and -M (mesomeric) effects, it withdraws electron density, leading to a significant polarization of the molecule. This electronic perturbation has a dichotomous effect on the reactivity of the thiophene nucleus.

Deactivation towards Electrophilic Aromatic Substitution: The electron-poor nature of the nitro-substituted thiophene ring renders it less susceptible to attack by electrophiles. Traditional electrophilic aromatic substitution reactions, which are characteristic of the parent thiophene ring, are generally disfavored at the positions activated by the sulfur atom.

Activation towards Nucleophilic Aromatic Substitution: Conversely, the electron deficiency induced by the nitro group makes the thiophene ring highly susceptible to nucleophilic attack. This activation is particularly pronounced at the carbon atom bearing the nitro group (C2) and other positions where a negative charge can be stabilized by the nitro group through resonance. This reactivity is a cornerstone for the synthesis of a variety of functionalized thiophenes.

Synthesis of this compound

The synthesis of this compound can be achieved through two primary routes, each involving the sequential introduction of the nitro and formyl groups onto the thiophene ring.

Route 1: Nitration followed by Formylation

This approach begins with the nitration of thiophene to yield 2-nitrothiophene. Subsequent formylation at the C3 position is typically accomplished via the Vilsmeier-Haack reaction. The electron-withdrawing nitro group at the C2 position directs the incoming electrophilic Vilsmeier reagent to the adjacent C3 position.[1]

Route 2: Formylation followed by Nitration

Alternatively, thiophene can first be formylated to produce thiophene-3-carbaldehyde. The subsequent nitration is carried out using a mixture of nitric acid and sulfuric acid, typically at low temperatures (0–5°C) to control the regioselectivity and prevent over-nitration.[1]

Key Reactions and Transformations

The presence of both the nitro and carbaldehyde groups provides a rich platform for a diverse range of chemical transformations, making this compound a versatile intermediate in organic synthesis.

Reactions at the Carbaldehyde Group

The aldehyde functionality is a primary site for nucleophilic addition and condensation reactions.

Knoevenagel Condensation: The electron-withdrawing effect of the nitro group enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly reactive in Knoevenagel condensations with active methylene compounds such as malononitrile and ethyl cyanoacetate.[2] These reactions, typically catalyzed by a weak base, proceed readily to yield electron-deficient alkenes, which are valuable precursors for the synthesis of various heterocyclic systems.

Reactions Involving the Nitro Group

The nitro group can be readily transformed into other functional groups, most notably an amino group, opening up further synthetic possibilities.

Reduction to 2-Aminothiophene-3-carbaldehyde: The reduction of the nitro group to an amine is a fundamental and widely utilized transformation. This can be achieved using various reducing agents, with catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) being a common and effective method.[1] The resulting 2-aminothiophene-3-carbaldehyde is a key intermediate for the synthesis of fused heterocyclic systems.

Cyclization Reactions to Fused Heterocycles

This compound serves as a crucial starting material for the synthesis of various fused heterocyclic compounds, particularly thieno[3,2-b]pyridines. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis often involves a multi-step sequence initiated by a Knoevenagel condensation, followed by cyclization and aromatization steps.

Quantitative Data

| Reaction/Analysis | Compound | Reagents/Conditions | Yield/Observation | Reference |

| Synthesis | 2-Nitrothiophene | Thiophene, HNO₃, Ac₂O | 70-85% | [3] |

| Knoevenagel Condensation | Aromatic Aldehydes & Malononitrile | Microwave, Methanol, 60°C | High yields | [2] |

| ¹H NMR | 5-Nitrothiophene-2-carbaldehyde | CDCl₃ | δ 9.95 (s, 1H, CHO), 8.63 (s, 1H, Th-H), 8.27 (s, 1H, Th-H) | |

| IR Spectroscopy | 2-Nitrothiophene-4-carboxaldehyde | KBr | ν(C=O) ~1700 cm⁻¹, ν(NO₂) ~1530 cm⁻¹ | [4] |

Experimental Protocols

General Procedure for Knoevenagel Condensation:

A mixture of an aldehyde (1.0 mmol) and malononitrile (1.1 mmol) in methanol (3 mL) is placed in a microwave reactor. The reaction is heated to 60°C with 20 W of power for 30 minutes. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solution is filtered and washed with water (3 x 5 mL). The product is then recrystallized from a mixture of hexane and dichloromethane (1:1) to yield the pure compound.[2]

General Procedure for the Synthesis of 5-Nitrothiophene-2-carbaldehyde:

Fuming nitric acid (40 mL) is mixed with concentrated sulfuric acid (31 mL) and slowly added to a cooled solution of thiophene-2-carbaldehyde (20 g, 17.8 mmol) in concentrated sulfuric acid (4 mL). The reaction is carried out in an ice-salt bath with stirring for 5 minutes after addition. The reaction is then quenched by the addition of ice water and the mixture is extracted with ether. The combined ether extracts are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to give a crude product. The product can be purified by column chromatography.

Biological Significance and Role in Signaling Pathways

Nitrothiophenes as a class have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal, and antiproliferative effects. The nitro group is often crucial for this activity, as its bioreduction within cells can lead to the formation of reactive nitrogen species that can damage cellular macromolecules.

While specific studies on the interaction of this compound with signaling pathways are limited, derivatives of thiophenes have been shown to modulate various cellular signaling cascades. For instance, certain thiophene derivatives have been found to act as inhibitors of kinases and microtubule assembly, crucial components of cell proliferation and survival pathways.[5] Other studies have demonstrated that thiophene derivatives can influence the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[6]

The mechanism of action for some 5-nitrothiophenes against Mycobacterium tuberculosis has been elucidated, showing that they are pro-drugs activated by a bacterial F420-dependent nitroreductase to release nitric oxide, a potent antibacterial agent.[7][8] This suggests a potential mechanism by which this compound and its derivatives might exert antimicrobial effects.

Conclusion

The nitro group in this compound is the master regulator of its chemical reactivity. By rendering the thiophene ring susceptible to nucleophilic attack while deactivating it towards electrophiles, and by enhancing the reactivity of the carbaldehyde group, it paves the way for a multitude of synthetic transformations. This versatility has established this compound as a valuable intermediate in the synthesis of complex heterocyclic structures with significant potential in drug discovery and materials science. Further exploration of its biological mechanisms of action will undoubtedly unlock new avenues for therapeutic intervention.

References

- 1. This compound | 41057-04-9 | Benchchem [benchchem.com]

- 2. www2.unifap.br [www2.unifap.br]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2-Nitrothiophene-4-carboxaldehyde | C5H3NO3S | CID 144730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of action of 5-nitrothiophenes against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Biological Activity of 2-Nitrothiophene-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene and its derivatives represent a "privileged scaffold" in medicinal chemistry, frequently appearing in the structures of approved drugs with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Among these, 2-Nitrothiophene-3-carbaldehyde is a molecule of significant interest due to the presence of both a nitro group and a carbaldehyde moiety on the thiophene ring. The strong electron-withdrawing nature of the nitro group significantly influences the chemical reactivity of the thiophene ring and the aldehyde, making it a versatile building block in organic synthesis for the creation of more complex, biologically active molecules.[1] This technical guide provides a comprehensive overview of the known and potential biological activities of this compound and its close structural analogs, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing potential mechanisms of action.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₅H₃NO₃S |

| Molecular Weight | 157.15 g/mol |

| CAS Number | 41057-04-9 |

Potential Biological Activities and Quantitative Data

While specific quantitative biological data for this compound is limited in the current literature, studies on structurally similar nitrothiophene and thiophene carbaldehyde derivatives provide valuable insights into its potential therapeutic applications. The primary areas of investigated activity for these related compounds include antimicrobial and anticancer effects.

Antimicrobial Activity

Nitroaromatic compounds, including nitrothiophenes, are known to exhibit antimicrobial properties.[2] Their mechanism of action is often attributed to the bioreduction of the nitro group within microbial cells, leading to the formation of reactive nitroso and superoxide species that can damage cellular components, including DNA.[2]

A study on the isomer, 5-Nitro-2-thiophene carboxaldehyde , demonstrated its in-vitro antitubercular and antimicrobial activity. The minimum inhibitory concentration (MIC) was determined using the Microplate Alamar Blue Assay for antitubercular activity and agar dilution and diffusion methods for antibacterial and antifungal activities. The compound was effective against Staphylococcus aureus, Enterococcus, E. coli, and Salmonella typhi at a concentration of 7µg/ml.[2] The antitubercular activity was observed at a minimum inhibitory concentration of 50µg/ml.[2]

The following table summarizes the antimicrobial activity of various thiophene derivatives against different microbial strains. It is important to note that these are not direct data for this compound but for related compounds, providing a basis for potential activity.

| Compound/Derivative | Microorganism | Assay Method | MIC/IC50 (µg/mL) |

| 5-Nitro-2-thiophene carboxaldehyde | Mycobacterium tuberculosis | Microplate Alamar Blue Assay | 50[2] |

| 5-Nitro-2-thiophene carboxaldehyde | Staphylococcus aureus | Agar dilution/diffusion | 7[2] |

| 5-Nitro-2-thiophene carboxaldehyde | Enterococcus | Agar dilution/diffusion | 7[2] |

| 5-Nitro-2-thiophene carboxaldehyde | E. coli | Agar dilution/diffusion | 7[2] |

| 5-Nitro-2-thiophene carboxaldehyde | Salmonella typhi | Agar dilution/diffusion | 7[2] |

Anticancer Activity

Thiophene derivatives have been extensively investigated for their potential as anticancer agents.[3][4] Chalcones derived from 3-aryl thiophene-2-carbaldehydes, for instance, have shown significant cytotoxic properties against human colon cancer cell lines.[3] The mechanism of action for many anticancer compounds involves the induction of apoptosis and interference with cell cycle progression.

The table below presents IC50 values for various thiophene derivatives against different cancer cell lines. This data, while not specific to this compound, suggests potential avenues for its evaluation as an anticancer agent.

| Compound/Derivative | Cancer Cell Line | Assay Method | IC50 (µg/mL) |

| 3-Aryl-thiophene-2-aryl/heteroaryl chalcone (5a) | HCT-15 (Colon) | Not Specified | 21[3] |

| 3-Aryl-thiophene-2-aryl/heteroaryl chalcone (5g) | HCT-15 (Colon) | Not Specified | 22.8[3] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and advancement of research. Below are detailed protocols for common assays used to evaluate the biological activities of thiophene derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

-

Test compound (e.g., this compound)

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: Perform serial twofold dilutions of the test compound in the broth directly in the 96-well plate.

-

Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7][8]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Test compound (e.g., this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Sterile 96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Potential Signaling Pathways and Mechanisms of Action

While specific signaling pathways modulated by this compound have not been elucidated, the activities of related nitroaromatic and thiophene compounds suggest potential mechanisms.

Proposed Antimicrobial Mechanism of Action

The antimicrobial activity of nitrothiophenes is believed to be initiated by the enzymatic reduction of the nitro group. This process can be visualized as a multi-step pathway.

Caption: Proposed metabolic activation of this compound leading to microbial cell death.

Potential Anticancer Signaling Pathways

Many anticancer agents exert their effects by modulating key signaling pathways that control cell proliferation, survival, and apoptosis. Natural products and synthetic compounds often target pathways such as the PI3K/Akt/mTOR and MAPK pathways.[9] The following diagram illustrates a generalized view of how a thiophene derivative might interfere with these pathways.

Caption: Hypothetical inhibition of pro-survival signaling pathways by a thiophene derivative.

Experimental Workflow for Biological Evaluation

A logical workflow is essential for the systematic evaluation of a novel compound's biological activity. The following diagram outlines a typical experimental pipeline for assessing the antimicrobial and anticancer potential of this compound.

Caption: A generalized workflow for the biological evaluation of this compound.

Conclusion and Future Directions

This compound is a promising scaffold for the development of novel therapeutic agents, particularly in the areas of antimicrobial and anticancer research. While direct biological data for this specific compound is currently scarce, the activities of its structural analogs strongly suggest its potential. Further research is warranted to fully elucidate its biological activity profile. Key future directions should include:

-

Systematic Screening: Comprehensive in vitro screening of this compound against a broad panel of bacterial, fungal, and cancer cell lines to determine its spectrum of activity and potency.

-

Mechanism of Action Studies: In-depth investigation into the molecular mechanisms by which this compound exerts its biological effects, including its interaction with specific cellular targets and modulation of signaling pathways.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of this compound derivatives to identify key structural features that contribute to its biological activity and to optimize its potency and selectivity.

The information presented in this technical guide provides a solid foundation for initiating and guiding future research into the therapeutic potential of this compound.

References

- 1. This compound | 41057-04-9 | Benchchem [benchchem.com]

- 2. Synthesis of a series of nitrothiophenes with basic or electrophilic substituents and evaluation as radiosensitizers and as bioreductively activated cytotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. bds.berkeley.edu [bds.berkeley.edu]

- 6. texaschildrens.org [texaschildrens.org]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. researchhub.com [researchhub.com]

- 9. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Synthetic Pathways of 2-Nitrothiophene-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrothiophene-3-carbaldehyde is a key heterocyclic building block in organic synthesis, particularly valued in the field of medicinal chemistry. Its unique electronic properties, arising from the electron-withdrawing nitro group and the reactive aldehyde functionality on the thiophene ring, make it a versatile precursor for the synthesis of a wide range of biologically active molecules. This technical guide provides an in-depth overview of the commercial availability of this compound, details its synthetic routes, and explores its applications in drug discovery, with a focus on its role in the development of novel antibacterial agents.

Commercial Availability and Suppliers

This compound, identified by the CAS Number 41057-04-9, is available from several chemical suppliers. The purity and available quantities vary among suppliers, and pricing is often available upon request. Researchers are advised to contact the suppliers directly for the most current information.

| Supplier | CAS Number | Molecular Weight ( g/mol ) | Purity | Available Quantities | Pricing |

| Benchchem | 41057-04-9 | 157.15 | Inquiry required | Inquiry required | Inquiry required |

| LGC Standards | 41057-04-9 | - | Inquiry required | Inquiry required | Inquiry required |

| BIOZOL | 41057-04-9 | 157.14 | Inquiry required | 500 mg | Price on request[1] |

| Amadis Chemical | 41057-04-9 | - | Inquiry required | Inquiry required | Inquiry required |

| Generic Supplier (AS537137) | 41057-04-9 | - | 98% | 1g | $484[2] |

Synthetic Pathways

The synthesis of this compound can be approached through two primary retrosynthetic disconnections: formylation of a pre-existing 2-nitrothiophene ring or nitration of thiophene-3-carbaldehyde. The choice of route may depend on the availability of starting materials and the desired scale of the reaction.

Synthetic routes to this compound.

Experimental Protocols

1. Synthesis of 2-Nitrothiophene (Precursor for Vilsmeier-Haack Route)

This procedure outlines the nitration of thiophene to produce 2-nitrothiophene, a key intermediate.

Materials:

-

Thiophene

-

Acetic anhydride

-

Fuming nitric acid (sp. gr. 1.51)

-

Glacial acetic acid

-

Ice

-

2 L three-necked, round-bottomed flask

-

Thermometer

-

Motor stirrer

-

Separatory funnel

-

Büchner funnel

Procedure: [3]

-

Prepare a solution of 84 g (1 mole) of thiophene in 340 cc of acetic anhydride.

-

Separately, prepare a solution of 80 g (1.2 moles) of fuming nitric acid in 600 cc of glacial acetic acid. Caution: Mix the acids gradually by adding the nitric acid to the acetic acid with shaking and cooling.

-

Divide both solutions into two equal parts.

-

Add one-half of the nitric acid solution to the reaction flask and cool to 10°C.

-

With moderate stirring, add one-half of the thiophene solution dropwise, maintaining the temperature below room temperature. A cold water bath can be used for cooling.

-

After the initial addition, cool the reaction mixture back to 10°C and rapidly add the remaining nitric acid solution.

-

Continue the dropwise addition of the remaining thiophene solution. A permanent light brown color should be maintained throughout the nitration.

-

Allow the mixture to stand at room temperature for two hours.

-

Pour the reaction mixture onto an equal weight of finely crushed ice with rapid shaking to precipitate the mononitrothiophene as pale yellow crystals.

-

Filter the solid product using a Büchner funnel at a low temperature, wash thoroughly with ice water, press, and dry in a desiccator protected from light.

-

The filtrate can be steam distilled to recover additional product.

2. Vilsmeier-Haack Formylation of 2-Nitrothiophene (General Procedure)

This protocol describes the introduction of the aldehyde group onto the 2-nitrothiophene ring. The Vilsmeier-Haack reagent is prepared in situ from phosphorus oxychloride and a substituted formamide, typically N,N-dimethylformamide (DMF).

Materials:

-

2-Nitrothiophene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

-

Ice-water bath

-

Round-bottom flask with a reflux condenser and dropping funnel

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool a solution of N,N-dimethylformamide in the anhydrous solvent in an ice-water bath.

-

Slowly add phosphorus oxychloride dropwise to the cooled DMF solution with vigorous stirring. This forms the Vilsmeier reagent, a chloroiminium salt.

-

To this mixture, add a solution of 2-nitrothiophene in the anhydrous solvent dropwise, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate, sodium hydroxide solution) until the pH is neutral or slightly basic.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Application in Drug Development: Antibacterial Agents

Nitroaromatic compounds, including nitrothiophenes, are a known class of prodrugs with significant potential in the development of new antimicrobial agents. Their mechanism of action often involves the enzymatic reduction of the nitro group within the target pathogen, leading to the formation of cytotoxic reactive nitrogen species.

Mechanism of Action of Nitrothiophene-based Antibacterials

Derivatives of nitrothiophene have demonstrated efficacy against a range of bacteria, including multidrug-resistant strains. The proposed mechanism of action involves the activation of the nitrothiophene prodrug by bacterial nitroreductases.

Activation of nitrothiophene prodrugs in bacteria.

This activation process generates nitric oxide (NO) and other reactive nitrogen intermediates that can cause widespread damage to bacterial cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. This broad-spectrum intracellular activity makes it more difficult for bacteria to develop resistance compared to drugs with a single, specific target.

Conclusion

This compound is a readily accessible and highly valuable scaffold for the synthesis of novel therapeutic agents. Its straightforward synthesis and the potent, multi-targeted mechanism of action of its derivatives underscore its importance in modern drug discovery and development, particularly in the ongoing search for new antibiotics to combat the threat of antimicrobial resistance. The information provided in this guide serves as a comprehensive resource for researchers looking to explore the potential of this versatile chemical entity.

References

An In-depth Technical Guide to the Synthesis of 2-Nitrothiophene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the primary synthetic routes for 2-Nitrothiophene-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. This document details established experimental protocols, presents quantitative data in a comparative format, and illustrates the reaction pathways using logical diagrams.

Core Synthetic Strategies

The synthesis of this compound is predominantly achieved through two sequential functionalization approaches starting from the thiophene core:

-

Nitration followed by Formylation: This pathway involves the initial nitration of thiophene to yield 2-nitrothiophene, which is subsequently formylated at the 3-position. The electron-withdrawing nature of the nitro group at the 2-position directs the incoming formyl group to the adjacent 3-position.[1]

-

Formylation followed by Nitration: This alternative route begins with the formylation of thiophene to produce thiophene-3-carbaldehyde. Subsequent nitration introduces the nitro group at the 2-position.[1]

A third, more novel approach involves a tandem Henry reaction and nucleophilic substitution on sulfur, offering an alternative route to 2-nitrothiophene derivatives.[2]

Pathway 1: Nitration Followed by Formylation

This two-step synthesis is a common and effective method for the preparation of this compound.

Step 1: Nitration of Thiophene to 2-Nitrothiophene

The nitration of thiophene is a well-established electrophilic aromatic substitution. A reliable method utilizes a mixture of fuming nitric acid and acetic anhydride in glacial acetic acid.[3]

Experimental Protocol: Synthesis of 2-Nitrothiophene [3]

-

Reagents:

-

Thiophene (1 mole, 84 g)

-

Acetic Anhydride (340 cc)

-

Fuming Nitric Acid (sp. gr. 1.51, 1.2 moles, 80 g)

-

Glacial Acetic Acid (600 cc)

-

Crushed Ice

-

Ice Water

-

Sodium Carbonate (for neutralization)

-

Ether (for extraction)

-

-

Procedure:

-

A solution of thiophene in acetic anhydride is prepared. A separate solution of fuming nitric acid in glacial acetic acid is also prepared, ensuring gradual mixing and cooling.

-

Half of the nitric acid solution is placed in a three-necked, round-bottomed flask equipped with a thermometer, stirrer, and separatory funnel, and cooled to 10°C.

-

Half of the thiophene solution is added dropwise with moderate stirring, maintaining the temperature below room temperature. The temperature can be controlled using a cold water bath.

-

After the initial addition, the reaction mixture is cooled back to 10°C, and the remaining nitric acid solution is added rapidly.

-

The rest of the thiophene solution is then added gradually. The reaction mixture should maintain a light brown color; a pink or dark red color indicates oxidation.

-

The mixture is left at room temperature for two hours.

-

An equal weight of finely crushed ice is added with rapid shaking, causing the product, mononitrothiophene, to crystallize. Further crystallization can be achieved by leaving the mixture in an ice chest.

-

The solid product is filtered at a low temperature, washed thoroughly with ice water, pressed, and dried in a desiccator protected from light.

-

A small amount of product remaining in the filtrate can be recovered by steam distillation. The distillate is neutralized with sodium carbonate and extracted with ether.

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 70-85% | [3] |

| Melting Point | 44-45°C | [3] |

Step 2: Vilsmeier-Haack Formylation of 2-Nitrothiophene

The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic and heteroaromatic compounds.[4][5][6] It utilizes a formylating agent, the Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).[4][7][8] While 2-nitrothiophene is an electron-deficient substrate, the Vilsmeier-Haack reaction can still be employed, often requiring more forcing conditions.

Representative Experimental Protocol: Vilsmeier-Haack Formylation [7]

-

Reagents:

-

2-Nitrothiophene (1.0 equiv)

-

N,N-Dimethylformamide (DMF) (as solvent and reagent)

-

Phosphorus Oxychloride (POCl3) or (Chloromethylene)dimethyliminium Chloride (Vilsmeier reagent) (1.5 equiv)

-

Sodium Acetate (NaOAc) (5.6 equiv)

-

Water

-

Diethyl Ether (Et2O) or other suitable extraction solvent

-

Brine

-

-

Procedure:

-

The Vilsmeier reagent is prepared by carefully adding POCl3 to ice-cold DMF. Alternatively, the pre-formed (Chloromethylene)dimethyliminium Chloride can be used.

-

A solution of 2-nitrothiophene in DMF is added to the Vilsmeier reagent at 0°C.

-

The reaction mixture is stirred and may require heating (e.g., to 80°C) for several hours to proceed, given the electron-deficient nature of the substrate.

-

After the reaction is complete, the mixture is cooled and quenched by the addition of a cold aqueous solution of sodium acetate.

-

The mixture is stirred to allow for the hydrolysis of the intermediate iminium salt to the aldehyde.

-

The product is extracted with an organic solvent like diethyl ether.

-

The organic layer is washed with brine and dried over an anhydrous drying agent (e.g., Na2SO4).

-

The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as silica gel column chromatography.

-

Expected Quantitative Data (General):

| Parameter | Value |

| Yield | Moderate to Good (highly substrate dependent) |

| Reaction Temperature | 0°C to 80°C |

Pathway 2: Formylation Followed by Nitration

This pathway reverses the order of functionalization, starting with the introduction of the aldehyde group.

Step 1: Formylation of Thiophene to 3-Thiophenecarboxaldehyde

The synthesis of 3-Thiophenecarboxaldehyde can be achieved through various methods, including the condensation of acrolein with 1,4-dithiane-2,5-diol followed by oxidation.

Step 2: Nitration of 3-Thiophenecarboxaldehyde

The nitration of 3-Thiophenecarboxaldehyde introduces a nitro group at the 2-position. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.[1]

Representative Experimental Protocol: Nitration of 3-Thiophenecarboxaldehyde

-

Reagents:

-

3-Thiophenecarboxaldehyde

-

Concentrated Sulfuric Acid

-

Concentrated Nitric Acid

-

Ice

-

-

Procedure:

-

3-Thiophenecarboxaldehyde is dissolved in concentrated sulfuric acid and the solution is cooled in an ice bath to 0-5°C.

-

A cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the thiophene solution, maintaining the low temperature.

-

After the addition is complete, the reaction mixture is stirred at low temperature for a specified period.

-

The reaction is then carefully quenched by pouring it onto crushed ice.

-

The precipitated product, this compound, is collected by filtration.

-

The crude product is washed with cold water until the washings are neutral.

-

The product is then dried. Further purification can be achieved by recrystallization from a suitable solvent.

-

Expected Quantitative Data (General):

| Parameter | Value |

| Yield | Good |

| Reaction Temperature | 0-5°C |

Alternative Synthetic Route: Tandem Henry Reaction and Nucleophilic Substitution

A novel approach to the synthesis of 2-nitrothiophenes has been developed by Gong and co-workers.[2] This method involves a tetra-n-butylammonium fluoride-promoted or diisopropylethylamine-promoted tandem Henry reaction and nucleophilic substitution of nitromethane with 3-thiocyanatopropenals.[2] The 3-thiocyanatopropenals are prepared from the corresponding 3-chloropropenals.[2]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.

Caption: Synthetic route starting with the nitration of thiophene.

Caption: Synthetic route starting with the formylation of thiophene.

Caption: Alternative synthesis via a tandem reaction approach.

Summary of Quantitative Data

The following table summarizes the key quantitative data for the primary synthetic pathways.

| Pathway | Step | Reagents | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 1 | Nitration | Thiophene, Fuming HNO3, Acetic Anhydride, Acetic Acid | 10 to Room Temp. | 2 hours | 70-85 | [3] |

| 1 | Formylation | 2-Nitrothiophene, POCl3, DMF | 0 to 80 | Several hours | Moderate to Good | [7] |

| 2 | Formylation | Thiophene, Formylating Agent | - | - | - | |

| 2 | Nitration | 3-Thiophenecarboxaldehyde, Conc. HNO3, Conc. H2SO4 | 0-5 | - | Good | [1] |

Note: Quantitative data for the formylation of 2-nitrothiophene and the nitration of 3-thiophenecarboxaldehyde are generalized due to the lack of specific literature protocols for these exact transformations. Yields and reaction times are highly dependent on the specific substrate and reaction conditions.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to optimize reaction conditions for their specific applications.

References

- 1. Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 8. jk-sci.com [jk-sci.com]

Methodological & Application

Synthetic Routes to 2-Nitrothiophene-3-carbaldehyde Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-nitrothiophene-3-carbaldehyde and its derivatives. This key intermediate is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of its functional groups, which allows for the construction of a wide array of complex heterocyclic systems.

Introduction

This compound is a valuable synthetic building block characterized by a thiophene ring bearing a nitro group at the 2-position and a carbaldehyde group at the 3-position. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the thiophene ring, making the aldehyde group a versatile handle for further chemical modifications.[1] Derivatives of this compound have shown a broad spectrum of biological activities, including antibacterial, antimalarial, and anticancer properties.[1] The primary synthetic strategies for obtaining this compound involve two main sequential functionalization approaches: the formylation of 2-nitrothiophene and the nitration of thiophene-3-carbaldehyde.[1]

Core Synthetic Pathways

The two principal retrosynthetic pathways for this compound are illustrated below. The choice of route often depends on the availability of starting materials and the desired substitution pattern on the thiophene ring.

Route 1: Vilsmeier-Haack Formylation of 2-Nitrothiophene

This route introduces the aldehyde group onto a pre-existing 2-nitrothiophene ring. The nitro group at the 2-position directs the incoming formyl group to the adjacent 3-position.[1] The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.

Experimental Workflow

References

Application Notes and Protocols: Knoevenagel Condensation of 2-Nitrothiophene-3-carbaldehyde for the Synthesis of Biologically Active Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the creation of α,β-unsaturated compounds through the reaction of an aldehyde or ketone with an active methylene compound.[1] This reaction has garnered significant interest in medicinal chemistry due to its efficiency in generating diverse molecular scaffolds, many of which exhibit promising biological activities, including anticancer properties.[2] Thiophene derivatives, in particular, are recognized as "privileged scaffolds" in drug discovery, appearing in a wide array of approved pharmaceuticals.[3][4]

The strategic placement of a nitro group, a potent electron-withdrawing group, on the thiophene ring at the 2-position, and an aldehyde at the 3-position, as in 2-nitrothiophene-3-carbaldehyde, renders the aldehyde group highly susceptible to nucleophilic attack. This enhanced reactivity makes it an excellent substrate for Knoevenagel condensation, providing a gateway to a variety of substituted thiophene derivatives with potential applications in drug development.[5] These products can serve as intermediates for the synthesis of more complex heterocyclic systems.[5]

These application notes provide detailed protocols for the Knoevenagel condensation of this compound with various active methylene compounds, a summary of reaction conditions, and an overview of the potential applications of the resulting products in cancer research.

Data Presentation

The following table summarizes typical reaction conditions for the Knoevenagel condensation of aromatic aldehydes with various active methylene compounds. While specific data for this compound is limited in the public domain, these conditions provide a strong starting point for reaction optimization.

| Active Methylene Compound | Catalyst | Solvent | Reaction Conditions | Typical Yield | Reference(s) |

| Malononitrile | Ammonium Acetate | Ethanol | Reflux, 1-2 h | High | [1] |

| Malononitrile | Piperidine | Ethanol | Stir at room temperature, 2-4 h | >90% | [6] |

| Malononitrile | Basic Alumina | Solvent-free | Microwave (300-450W), 2-5 min | High | [7] |

| Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux, 4-6 h | 85-95% | [8] |

| Ethyl Cyanoacetate | Diisopropylethylammonium acetate (DIPEAc) | Toluene | Reflux, 2-3 h | High | [8] |

| Diethyl Malonate | Piperidine/Acetic Acid | Toluene | Reflux with Dean-Stark trap, 8-12 h | 70-85% | [2] |

| Barbituric Acid | Water | Water | Reflux, 2-4 h | High | [7] |

| Barbituric Acid | Basic Alumina | Solvent-free | Microwave (300-450W), 3-5 min | 90-96% | [7] |

Experimental Protocols

General Considerations: All reactions should be performed in a well-ventilated fume hood. Reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Knoevenagel Condensation with Malononitrile using a Conventional Heating

Materials:

-

This compound

-

Malononitrile

-

Piperidine

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

Procedure:

-

In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in ethanol.

-

Add 1.1 equivalents of malononitrile to the solution and stir until it is completely dissolved.

-

Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux.

-

Maintain the reflux for 1-2 hours, monitoring the reaction progress by TLC.

-

Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified 2-(2-nitrothiophen-3-yl)methylene)malononitrile.